Product packaging for 2-Amino-2-methylhexanoic acid(Cat. No.:CAS No. 6322-51-6)

2-Amino-2-methylhexanoic acid

Cat. No.: B13551512
CAS No.: 6322-51-6
M. Wt: 145.20 g/mol
InChI Key: LKZQHZQXROBVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-2-methylhexanoic acid is a non-proteinogenic amino acid with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol . This compound is offered as a high-purity reagent exclusively for research and manufacturing applications and is not intended for human or veterinary therapeutic use. The compound exists in enantiopure forms; the (S)-enantiomer is registered under CAS 105815-96-1 , while the (R)-enantiomer is registered under CAS 105815-95-0 . As a derivative of norleucine featuring a methyl group at the alpha-carbon, this structural analog is valuable in biochemical research for probing enzyme specificity and studying metabolic pathways. Its structure, defined by the SMILES notation CCCCC(C)(N)C(O)=O , makes it a candidate for use in peptide synthesis and as a building block in organic chemistry. Researchers should note that this chemical may be subject to hazardous goods shipping restrictions. Please handle with appropriate care and refer to the Safety Data Sheet for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B13551512 2-Amino-2-methylhexanoic acid CAS No. 6322-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZQHZQXROBVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6322-51-6
Record name NSC32107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 2 Amino 2 Methylhexanoic Acid

Classical Approaches to α,α-Disubstituted Amino Acid Synthesis Adapted for 2-Amino-2-methylhexanoic acid

Traditional methods for synthesizing α,α-disubstituted amino acids, which produce racemic mixtures, can be effectively adapted for the synthesis of this compound. These methods typically start from readily available ketones.

Adaptations of the Strecker Synthesis for this compound

The Strecker synthesis, a cornerstone in amino acid synthesis, can be adapted to produce α,α-disubstituted amino acids by using a ketone instead of an aldehyde. wikipedia.org For this compound, the starting material would be 2-hexanone (B1666271).

The general mechanism involves three main steps:

Imine Formation: 2-hexanone reacts with ammonia (B1221849) to form an imine.

Aminonitrile Formation: A cyanide source, such as hydrogen cyanide, adds to the imine to form an α-aminonitrile. wikipedia.org

Hydrolysis: The resulting aminonitrile is hydrolyzed under acidic or basic conditions to yield the final product, this compound. wikipedia.org

While effective for producing the racemic product, the classical Strecker synthesis does not provide control over stereochemistry. wikipedia.org

Starting MaterialReagentsIntermediateProduct
2-Hexanone1. Ammonia (NH₃) 2. Hydrogen Cyanide (HCN) 3. Acid/Base (Hydrolysis)2-amino-2-cyanomethylhexaneRacemic this compound

Bucherer-Bergs Reaction Modifications for this compound Preparation

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through the formation of a hydantoin (B18101) intermediate. wikipedia.orgalfa-chemistry.com This multicomponent reaction utilizes a ketone, ammonium (B1175870) carbonate, and a cyanide source (like potassium or sodium cyanide). wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, the process is as follows:

Hydantoin Formation: 2-hexanone is reacted with ammonium carbonate and potassium cyanide. This forms a 5-methyl-5-butylhydantoin. wikipedia.org The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonium carbonate. alfa-chemistry.com

Hydrolysis: The resulting hydantoin is then hydrolyzed, typically with a strong base like barium hydroxide, to open the ring and produce the desired amino acid.

This method is often advantageous due to its operational simplicity and the crystalline nature of the intermediate hydantoins, which can facilitate purification. nih.gov

Starting MaterialReagentsIntermediateProduct
2-Hexanone1. Ammonium Carbonate ((NH₄)₂CO₃) 2. Potassium Cyanide (KCN) 3. Barium Hydroxide (Ba(OH)₂) (for hydrolysis)5-methyl-5-butylhydantoinRacemic this compound

Alkylation Strategies Using Glycine (B1666218) Equivalents for this compound Scaffold Construction

The construction of the this compound scaffold can be achieved through the dialkylation of glycine equivalents. These methods utilize a glycine synthon where the α-carbon can be deprotonated and subsequently alkylated.

A common strategy involves the use of a Schiff base of glycine, often with a benzophenone (B1666685) imine, to facilitate deprotonation and prevent N-alkylation. nih.gov The synthesis would proceed as follows:

Formation of Glycine Schiff Base: Glycine is reacted with benzophenone to form the corresponding imine.

First Alkylation: The Schiff base is deprotonated with a strong base (e.g., LDA) and then reacted with a methylating agent (e.g., methyl iodide).

Second Alkylation: The mono-alkylated product is deprotonated again and reacted with a butylating agent (e.g., butyl bromide). The order of alkylation can be reversed.

Hydrolysis: The resulting dialkylated Schiff base is hydrolyzed to release the free amino acid.

Nickel(II) complexes of glycine Schiff bases have also been developed as effective nucleophilic glycine equivalents for preparing α,α-dialkylated α-amino acids. tcichemicals.com These complexes can undergo bis-alkylation with various alkyl halides. tcichemicals.com

Glycine EquivalentAlkylating AgentsBaseProduct
Benzophenone imine of glycine ethyl ester1. Methyl iodide 2. Butyl bromideLithium diisopropylamide (LDA)Racemic this compound ethyl ester
Ni(II) complex of glycine Schiff base1. Methyl halide 2. Butyl halideSodium tert-butoxideRacemic this compound

Carboxylation and Hydrolysis Routes from Aminonitriles to this compound

This approach begins with the synthesis of an aminonitrile, which is then converted to the corresponding amino acid. The key intermediate, 2-amino-2-cyanomethylhexane, is the same as that formed in the Strecker synthesis. The hydrolysis of the nitrile group to a carboxylic acid is a critical final step. This can be achieved under either strong acidic or basic conditions, which cleaves the nitrile to a carboxylic acid and the imine (if protected) to a ketone, ultimately yielding the amino acid.

Asymmetric Synthesis of Enantiopure this compound

The synthesis of specific enantiomers of this compound requires asymmetric methodologies to control the formation of the chiral center.

Chiral Auxiliary-Mediated Approaches to Enantioselective this compound Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In the context of α,α-disubstituted amino acid synthesis, a chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a key bond-forming reaction.

One established method involves the diastereoselective alkylation of a chiral glycine enolate equivalent. For instance, pseudoephedrine can serve as a practical chiral auxiliary. researchgate.net The general approach is as follows:

Amide Formation: Glycine is coupled with a chiral auxiliary, such as pseudoephedrine, to form a chiral amide.

Diastereoselective Alkylation: The α-carbon is sequentially deprotonated and alkylated with a methyl group and a butyl group. The chiral auxiliary directs the approach of the electrophiles, leading to a high degree of diastereoselectivity.

Cleavage of Auxiliary: The chiral auxiliary is cleaved from the dialkylated product, typically by hydrolysis, to yield the enantiomerically enriched this compound. The auxiliary can often be recovered and reused. researchgate.netnih.gov

Another approach utilizes chiral iminolactones derived from amino acids like valine. uni-konstanz.de For example, a bis-lactim ether of cyclo(L-Val-Ala) can be deprotonated and alkylated. The bulky isopropyl group of the valine directs the alkylation to the opposite face, inducing a specific configuration at the α-carbon of the alanine (B10760859) residue. Subsequent hydrolysis yields the desired (R)-α-methyl-α-amino acid. uni-konstanz.de By selecting the appropriate starting amino acid (L- or D-valine), either enantiomer of the target amino acid can be synthesized. uni-konstanz.de

Chiral AuxiliaryKey ReactionAlkylating AgentsOutcome
PseudoephedrineDiastereoselective alkylation of amide enolate1. Methyl iodide 2. Butyl bromideEnantiomerically enriched this compound
L-Valine (in a bis-lactim ether)Diastereoselective alkylation of a lithiated bis-lactim ether1. Methyl halide 2. Butyl halide(R)-2-Amino-2-methylhexanoic acid
D-Valine (in a bis-lactim ether)Diastereoselective alkylation of a lithiated bis-lactim ether1. Methyl halide 2. Butyl halide(S)-2-Amino-2-methylhexanoic acid

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers a powerful and efficient approach to generating enantiomerically enriched α,α-disubstituted amino acids by employing small amounts of a chiral catalyst to control the stereochemical outcome of the reaction.

Metal-catalyzed reactions are a cornerstone of asymmetric synthesis. For α,α-disubstituted amino acids, methods often involve the asymmetric alkylation of glycine or alanine templates complexed to a chiral metal center. One prominent strategy employs a chiral nickel(II) complex of a Schiff base derived from glycine. The metal complex creates a planar, rigid structure that allows an alkylating agent to approach from only one face, thereby controlling the stereochemistry of the newly formed C-C bond. For instance, a recyclable chiral auxiliary can be used to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. mdpi.com Subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the chiral auxiliary. mdpi.com

Another significant metal-catalyzed approach is the asymmetric hydrogenation of a prochiral enamine or unsaturated amino acid precursor using chiral rhodium or ruthenium catalysts. smolecule.comresearchgate.net While broadly applicable, the synthesis of the specific unsaturated precursors for this compound is a prerequisite for this method. Palladium-catalyzed C-H functionalization has also emerged as a method for the synthesis of non-natural amino acids, providing pathways to β-arylated α-amino acids from alanine precursors. nih.gov The asymmetric Strecker reaction, which involves the addition of cyanide and an amine to a ketone, can also be rendered asymmetric through the use of chiral metal catalysts. wikipedia.orgic.ac.uk

Table 1: Examples of Metal-Catalyzed Asymmetric Synthesis Principles for α-Amino Acids

Catalytic System Substrate Type Product Type Key Feature
Chiral Ni(II)-Schiff Base Complex Glycine Schiff Base α,α-Disubstituted Amino Acid Diastereoselective alkylation of a metal-bound prochiral enolate. mdpi.com
Ru(OCOCH₃)₂[(S)-H₈-BINAP] α,β-Unsaturated Carboxylic Acid Chiral Carboxylic Acid Asymmetric hydrogenation with high enantioselectivity (up to 97% ee). researchgate.net

Organocatalysis avoids the use of potentially toxic or expensive metals, aligning with principles of green chemistry. Chiral phase-transfer catalysis is a particularly effective organocatalytic method for the asymmetric synthesis of α,α-dialkyl-α-amino acids. organic-chemistry.orgchimia.ch This strategy typically involves the alkylation of an N-protected glycine ester, such as N-(diphenylmethylene)glycine tert-butyl ester, under basic conditions. chimia.chacs.org

The reaction employs a chiral quaternary ammonium salt, often derived from cinchona alkaloids or chiral BINOL scaffolds, to shuttle the enolate from the aqueous or solid phase into the organic phase where it reacts with an alkyl halide. chimia.chacs.orgacs.org The chiral environment created by the catalyst's complex with the enolate dictates the facial selectivity of the alkylation. acs.org For a compound like this compound, a sequential alkylation strategy would be employed, first with a methyl group and then a butyl group, or vice versa. nih.gov Structurally well-defined C₂-symmetric chiral quaternary ammonium bromides have demonstrated high efficiency and enantioselectivity in these reactions. organic-chemistry.orgchimia.ch

The asymmetric Strecker synthesis is another powerful organocatalytic method. wikipedia.orgmasterorganicchemistry.com In this approach, a ketone (2-hexanone) reacts with a cyanide source and a chiral amine or ammonia in the presence of a chiral organocatalyst. wikipedia.orggoogle.com The resulting α-aminonitrile is then hydrolyzed to yield the enantiomerically enriched amino acid. masterorganicchemistry.com The use of a chiral auxiliary, such as (S)-alpha-phenylethylamine, can also direct the stereochemical outcome of the reaction. wikipedia.org

Table 2: Chiral Phase-Transfer Catalysts for Asymmetric Amino Acid Synthesis

Catalyst Type Substrate Key Features Reference
C₂-Symmetric Quaternary Ammonium Salts N-(Diphenylmethylene)glycine tert-butyl ester Structurally rigid, derived from (S)- or (R)-BINOL; provides high enantioselectivity. chimia.ch
Cinchona Alkaloid Derivatives N-(Diphenylmethylene)glycine tert-butyl ester Commercially available and relatively inexpensive; enantioselectivity can be moderate but often improved by recrystallization. acs.orgacs.org

Enzymatic Synthesis and Resolution Techniques for this compound

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions, making them highly attractive catalysts for producing enantiomerically pure amino acids.

Chemoenzymatic synthesis combines the efficiency of chemical reactions for bond formation with the high selectivity of enzymatic transformations for achieving chirality. A notable chemoenzymatic route to L-2-amino-2-methylhexanoic acid (also known as L-2-methyl norleucine) starts from 2-methylhexanoic acid. google.com This multi-step process involves:

Bromination: Radical bromination of 2-methylhexanoic acid using N-bromosuccinimide (NBS) to produce 2-bromo-2-methylhexanoic acid. google.com

Ammonolysis: Reaction with ammonia to displace the bromide, yielding racemic (DL)-2-amino-2-methylhexanoic acid. google.com

Acylation: Protection of the amino group, for example, through phenylacetylation, to form DL-phenylacetyl-2-methyl norleucine. google.com

Enzymatic Resolution: The final and key step involves the enantioselective hydrolysis of the N-acyl group from the L-enantiomer using an enzyme like Penicillin G acylase. This leaves the unreacted D-enantiomer and the desired L-amino acid, which can be separated. google.com

This pathway is advantageous because it uses inexpensive starting materials and employs a highly selective enzymatic step to establish the final stereocenter, achieving high optical purity (>99%). google.com Another approach involves the enzymatic resolution of α-azido carboxamides. The azide (B81097) group serves as a stable and small precursor to the amine. researchgate.netthieme-connect.com

Kinetic resolution is a widely used enzymatic technique to separate enantiomers from a racemic mixture. This method relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers. For this compound, a racemic mixture of a suitable derivative, such as an ester or an amide, is prepared chemically. acs.org

This racemic substrate is then treated with a hydrolase enzyme, such as a lipase (B570770) or an esterase. smolecule.comacs.org The enzyme selectively hydrolyzes one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. The resulting mixture of the acid and the unreacted ester can then be separated by standard chemical techniques, such as extraction. A kilogram-scale preparation of (R)-2-amino-2-methylhexan-1-ol, a key intermediate for pharmaceuticals, was achieved through the enzymatic resolution of its corresponding N-benzoylated amino ester using lipase B from Candida antarctica. acs.org Similarly, enzymes from sources like Thermomyces lanuginosus have been used to resolve intermediates in the synthesis of related chiral compounds. google.com

Table 3: Enzymes Used in the Resolution of Amino Acids and Derivatives

Enzyme Substrate Type Transformation Key Feature
Penicillin G Acylase N-Phenylacetyl-DL-amino acid Enantioselective deacylation High selectivity for the L-enantiomer. google.com
Lipase B from Candida antarctica (CALB) Racemic N-protected amino ester Enantioselective hydrolysis High enantioselectivity (E > 100) for resolving α,α-disubstituted amino esters. acs.org
Amidase from Ochrobactrum anthropi Racemic α-azido carboxamide Enantioselective hydrolysis Provides both S-acid and R-amide with excellent enantiomeric purity. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

A primary focus is the replacement of hazardous solvents. Traditional peptide synthesis and related reactions often use solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which have significant toxicity concerns. researchoutreach.orgrsc.org Research has identified several greener alternatives with better safety profiles, including propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and anisole (B1667542). researchoutreach.orgrsc.orgtandfonline.com Mixtures of green solvents, such as anisole and N-octylpyrrolidone (NOP), have been developed to match the solubilizing power of traditional solvents for protected amino acids. tandfonline.com The use of water as a solvent is also a key green strategy, as demonstrated in some asymmetric Strecker reactions that proceed with high diastereoselectivity in aqueous media. rug.nl

Catalysis is inherently a green technology as it reduces waste by allowing for reactions to proceed with high efficiency and selectivity using only small amounts of the catalyst. The use of organocatalysts and enzymes, as detailed in the sections above, are prime examples of green chemistry in action. chimia.chnih.gov They operate under mild conditions and eliminate the need for heavy metals, thereby reducing toxic waste and simplifying purification. Furthermore, the development of recyclable catalysts, such as certain Ni(II)-Schiff base complexes, further enhances the sustainability of the process. mdpi.com

Table 4: Green Solvents as Alternatives in Amino Acid and Peptide Synthesis

Conventional Solvent Green Alternative(s) Key Advantages of Alternatives Reference(s)
N,N-Dimethylformamide (DMF) Propylene Carbonate, 2-MeTHF, Cyrene, N-Butylpyrrolidone (NBP) Lower toxicity, often biodegradable, derived from renewable sources. researchoutreach.orgrsc.org
Dichloromethane (DCM) 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) Reduced environmental impact, lower toxicity. researchoutreach.org
Various Organic Solvents Water (H₂O) Non-toxic, non-flammable, inexpensive, environmentally benign. rug.nl

Solvent-Free and Aqueous Reaction Media for this compound Preparation

The principles of green chemistry increasingly guide the synthesis of specialized amino acids, emphasizing the reduction of hazardous waste by minimizing or eliminating organic solvents. um-palembang.ac.id While completely solvent-free methods for this compound are not extensively documented, research on analogous compounds demonstrates a significant shift towards using aqueous or partially aqueous systems.

For instance, the synthesis of related amino acid hydrochlorides can be achieved by reacting a precursor like leucine (B10760876) with hydrochloric acid in a controlled aqueous environment. smolecule.com Biphasic systems, which combine an aqueous solvent with an organic one (e.g., aqueous NaOH/acetone), have also been employed in the synthesis of similar chiral amino acids, facilitating both the reaction and subsequent separation of products.

In a multi-step synthesis of 2-amino-6-borono-2-methylhexanoic acid, a close structural analog, the final deprotection step to yield the amino acid is conducted in a mixture of 6N hydrochloric acid and tetrahydrofuran (B95107) (THF), highlighting the critical role of an aqueous medium to hydrolyze protecting groups. nih.gov The work-up procedure often involves extractions and adjusting the pH of aqueous layers to isolate the final product. nih.gov These methodologies align with the green chemistry goal of using innocuous solvents, with water being the ideal choice. um-palembang.ac.id

Atom Economy and Process Efficiency in this compound Production

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. igitsarang.ac.inrsc.org An ideal reaction would have 100% atom economy, where all atoms from the reactants are found in the product, a characteristic of rearrangement and addition reactions. rsc.org In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. rsc.org

Table 1: Synthetic Steps and Associated Byproducts for an Analogous α,α-Disubstituted Amino Acid

Step Transformation Reagents & Solvents Major Byproducts
1 Cα-Alkylation (Butenyl group) Potassium tert-butoxide, 4-bromo-1-butene Potassium bromide, tert-butanol
2 Cα-Alkylation (Methyl group) Potassium tert-butoxide, methyl iodide Potassium iodide, tert-butanol
3 Hydroboration Pinacolborane, Iridium catalyst -

This synthetic route, while effective, has a lower atom economy due to the use of protecting groups (benzophenone imine, ethyl ester) that are removed in the final step, and stoichiometric reagents (potassium tert-butoxide) that are converted into waste salts. nih.gov Improving process efficiency involves designing shorter synthetic routes and utilizing catalytic reagents instead of stoichiometric ones, which is a key goal in modern chemical manufacturing. igitsarang.ac.ingreenchemistry-toolkit.org

Mechanistic Investigations and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Mechanistic studies on analogous amino acid syntheses provide valuable insights. For example, the intramolecular cyclization of the amino acid gabapentin (B195806) has been studied in detail, revealing dependencies on pH, buffer concentration, and exhibiting a solvent kinetic isotopic effect, which suggests the reaction is subject to general acid and general base catalysis. researchgate.net

In the synthesis of α,α-disubstituted amino acids like this compound, a key mechanistic step is the deprotonation and subsequent alkylation at the alpha-carbon (Cα). The use of a Schiff base precursor, such as a benzophenone imine of a glycine ester, is a common strategy. nih.gov The imine group increases the acidity of the Cα proton, allowing for its removal by a strong, non-nucleophilic base like potassium tert-butoxide. The resulting carbanion then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction to form a new carbon-carbon bond. This process can be repeated to introduce a second substituent at the Cα position.

Kinetic control is essential throughout the synthesis. Reaction parameters such as temperature and time are carefully managed to ensure complete reaction and minimize side products. For instance, the final hydrolysis of protecting groups is often performed at elevated temperatures (e.g., 70-90°C) for several hours to drive the reaction to completion. nih.gov Kinetic studies, such as monitoring reactant consumption or product formation over time, are used to determine the optimal reaction conditions for achieving high yields and purity. scielo.org.za

Precursor Design and Intermediate Functionalization for this compound Synthesis

One successful strategy involves using a glycine equivalent as a precursor, which is sequentially alkylated. nih.gov For example, N-(diphenylmethylene)glycine ethyl ester serves as an effective precursor because the benzophenone imine protects the amino group while activating the Cα position for deprotonation and alkylation. nih.gov This allows for the controlled, stepwise introduction of the two required substituents (a methyl group and a butyl group) onto the alpha-carbon.

Table 2: Precursor and Intermediate Functionalization Strategy

Stage Compound Key Functionalization Step
Precursor N-(diphenylmethylene)glycine ethyl ester Designed for Cα activation and amine protection. nih.gov
Intermediate 1 Ethyl 2-N-(diphenylmethyleneamino)hex-5-enoate First Cα-alkylation with a butenyl group. nih.gov
Intermediate 2 Ethyl 2-N-(diphenylmethyleneamino)-2-methylhex-5-enoate Second Cα-alkylation to introduce the methyl group. nih.gov
Intermediate 3 Protected 2-amino-6-borono-2-methylhexanoic acid Side-chain functionalization via hydroboration of the terminal alkene. nih.gov

| Final Product | 2-Amino-6-borono-2-methylhexanoic acid | Deprotection of amine and carboxylic acid groups. nih.gov |

An alternative approach involves starting with a precursor that already contains part of the final carbon skeleton. For instance, a synthesis for a related compound begins with 2-methylhexanoic acid. This precursor is then functionalized through a series of reactions, including radical bromination at the alpha-position, followed by ammonolysis (nucleophilic substitution with ammonia) to introduce the amino group. The design of radical functionalization reactions on unsaturated amino acid precursors has also been explored to introduce functionalities like hydroxyl or azido (B1232118) groups onto the side chain. acs.org These diverse strategies in precursor design and intermediate functionalization provide chemists with a versatile toolkit for constructing complex, non-proteinogenic amino acids.

Chemical Reactivity and Derivatization of 2 Amino 2 Methylhexanoic Acid

Reactions Involving the Amino Group of 2-Amino-2-methylhexanoic acid

The nucleophilicity of the α-amino group in this compound is considerably diminished due to the steric shielding provided by the adjacent α-methyl and α-butyl groups. This necessitates specific strategies for protection, peptide coupling, and other functionalizations.

The temporary blocking of the α-amino group is a critical step in peptide synthesis to prevent self-polymerization and other side reactions. nih.gov For sterically hindered amino acids like this compound, the selection of the protecting group and the conditions for its introduction are crucial. Standard protecting groups such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) are commonly employed.

The introduction of these groups may require extended reaction times or more reactive acylating agents compared to sterically unhindered amino acids. For instance, the synthesis of Fmoc-protected α,α-disubstituted amino acids can be achieved, allowing for their incorporation into peptides using solid-phase synthesis protocols. nih.gov The stability of the protecting group must be compatible with the subsequent reaction conditions, and its removal (deprotection) must be achievable without compromising the integrity of the peptide chain.

Protecting GroupAbbreviationCleavage ConditionsKey Characteristics
tert-ButoxycarbonylBocStrong acids (e.g., TFA)Stable to bases and hydrogenolysis; commonly used in solution-phase and Boc-based solid-phase synthesis.
9-FluorenylmethoxycarbonylFmocMild bases (e.g., Piperidine)Labile to bases, stable to acids; the standard for modern solid-phase peptide synthesis (SPPS).
BenzyloxycarbonylZ or CbzCatalytic Hydrogenolysis (H₂/Pd), strong acidsStable to mildly acidic and basic conditions; primarily used in solution-phase synthesis.

Forming a peptide bond involving the amino group of this compound is a significant synthetic challenge. nih.govchimia.ch The steric hindrance from the two α-substituents dramatically slows the rate of acylation. Standard peptide coupling methods that are efficient for proteinogenic amino acids often fail or provide very low yields. rsc.org

To overcome this, highly potent coupling reagents are necessary. These reagents convert the carboxylic acid partner into a highly activated species capable of reacting with the hindered amino group. Research on other α,α-disubstituted amino acids has shown that uronium or phosphonium (B103445) salts, such as HATU, HCTU, and PyBOP, are more effective than carbodiimide-based reagents. bachem.com Alternative strategies include the conversion of the coupling partner into a more reactive derivative, such as a symmetric anhydride (B1165640) or an acyl fluoride, prior to reaction with the hindered amine. nih.govrsc.orgresearchgate.net Acyl fluorides, in particular, have proven effective for creating amide bonds with sterically demanding substrates. bachem.comresearchgate.net

Coupling ReagentFull NameTypical Application
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient for standard and sterically hindered couplings, including N-methyl amino acids. peptide.com
HCTUO-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateSimilar to HATU in efficiency but often more cost-effective; effective for hindered couplings.
PyBOP(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA phosphonium-based reagent useful for lactonization and amidation without racemization. bachem.com
TFFHTetramethylfluoroformamidinium hexafluorophosphateGenerates highly reactive amino acid fluorides in situ, ideal for coupling α,α-disubstituted amino acids. bachem.com

Further functionalization of the amino group beyond peptide coupling includes N-alkylation and N-acylation. N-alkylation, particularly N-methylation, can be a valuable modification in medicinal chemistry to enhance peptide bioavailability. monash.edu

Direct alkylation of the hindered amino group with alkyl halides is often inefficient. More successful strategies include reductive amination, which involves reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. chimia.chacs.org Another approach involves protecting the amino group as a sulfonamide (e.g., with a tosyl or nosyl group), which can then be alkylated under basic conditions, followed by deprotection. monash.edu

Acylation with non-amino acid acyl chlorides or anhydrides follows similar principles to peptide coupling, where the steric hindrance necessitates reactive acylating agents and potentially elevated temperatures to achieve the desired transformation.

Reactions Involving the Carboxylic Acid Group of this compound

The carboxylic acid group of this compound is also subject to steric hindrance, although generally to a lesser extent than the amino group. This impacts its conversion to esters, amides, and its reduction to an alcohol.

Esterification of the carboxyl group is a common transformation for protecting the C-terminus or for creating derivatives. The classic Fischer esterification, involving heating the amino acid in an alcohol with a strong acid catalyst, may require harsh conditions and prolonged reaction times. Milder and more efficient methods are often preferred. One such method involves the use of trimethylchlorosilane (TMSCl) in an alcohol, which generates HCl in situ and facilitates the formation of amino acid methyl esters at room temperature in high yields. nih.gov Other methods include reacting the amino acid with alkyl halides in the presence of a base like cesium carbonate.

The formation of amides from the carboxyl group is chemically equivalent to the peptide coupling reactions discussed previously (Section 3.1.2). The carboxylic acid must be activated, and the steric bulk around the α-carbon makes this activation step crucial for successful coupling with a primary or secondary amine. chimia.ch Potent activating agents are required to facilitate the nucleophilic attack of the amine.

The carboxylic acid group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-amino-2-methyl-1-hexanol. These chiral amino alcohols are valuable synthetic intermediates. benthamopen.com Due to the low reactivity of carboxylic acids, strong reducing agents are required. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) is effective for this transformation. orgsyn.org

Alternative, milder methods have also been developed. One convenient, one-pot procedure involves the activation of an N-protected amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an imidazolide (B1226674) intermediate, which is then reduced with sodium borohydride (B1222165) (NaBH₄). benthamopen.comresearchgate.net This method avoids the hazards associated with LiAlH₄ and is compatible with various protecting groups. benthamopen.com

Modifications of the Hexyl Side Chain in this compound

The hexyl side chain of this compound, being a saturated alkyl chain, is generally unreactive. However, its chemical modification is crucial for introducing new functionalities and for creating derivatives with specific properties. These modifications typically require strategic approaches to activate the otherwise inert C-H bonds or to introduce reactive groups at specific positions.

The introduction of halogen atoms onto the alkyl side chain of this compound can serve as a key step for further derivatization, as halogens are excellent leaving groups for nucleophilic substitution reactions. The direct halogenation of the unactivated aliphatic chain can be challenging but can be achieved through radical-based reactions. For instance, free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can lead to a mixture of brominated isomers along the hexyl chain. The selectivity of this reaction is often low, but it can be influenced by the reaction conditions.

More controlled and selective functionalization can be achieved through methods that utilize directing groups. While direct C-H functionalization of the terminal methyl group of the hexyl chain is difficult, it is possible to envision a multi-step sequence. For example, the carboxylic acid could be converted to an ester, and the amino group protected. Subsequent terminal oxidation of the hexyl chain, potentially via biocatalytic methods using specific enzymes, could introduce a hydroxyl group. This hydroxyl group can then be converted to a better leaving group, such as a tosylate or mesylate, which can be displaced by a halide.

The introduction of fluorine, in particular, can significantly alter the physicochemical properties of the amino acid, enhancing thermal and proteolytic stability. nih.gov While direct fluorination is aggressive, indirect methods starting from a hydroxylated derivative of this compound could be employed.

Below is a table summarizing potential halogenation approaches for the hexyl side chain:

Reaction Reagents and Conditions Description Potential Outcome for this compound
Free-Radical BrominationN-Bromosuccinimide (NBS), AIBN, heat or lightNon-selective bromination of the alkyl chain via a radical mechanism.A mixture of monobrominated isomers along the hexyl chain.
Iodination via Barton ReactionLead tetraacetate, Iodine, lightA radical-based method that can favor halogenation at less sterically hindered positions.Potential for iodination at various positions on the hexyl chain.
Hydroxylation followed by Halogenation1. Biocatalytic oxidation 2. PBr₃ or SOCl₂Selective introduction of a hydroxyl group, followed by conversion to a halide.Regioselective introduction of a halogen, for example, at the terminal position.

The hexyl side chain of this compound can be involved in cyclization and annulation reactions to form carbocyclic and heterocyclic structures, provided it is appropriately functionalized. These reactions are of great interest for creating conformationally constrained amino acid analogues.

A common strategy involves introducing unsaturation into the side chain. For example, a derivative of this compound with a terminal double bond on the hexyl chain could be synthesized. This could be achieved by starting from a commercially available unsaturated fatty acid and elaborating it into the desired α,α-disubstituted amino acid structure. Once the unsaturated derivative is obtained, it can undergo various cyclization reactions. For instance, an intramolecular Heck reaction could be used to form a cyclopentane (B165970) or cyclohexane (B81311) ring fused to the amino acid core.

Another approach is oxidative cyclization. A derivative of this compound containing a β,γ-unsaturated carboxylic acid moiety on its side chain could undergo oxidative cyclization to form an α,β-unsaturated lactone. mdpi.com This would require initial functionalization of the hexyl chain to introduce the necessary reactive groups.

Annulation strategies can also be envisioned. For instance, a derivative of this compound with a nucleophilic group at the terminus of the hexyl chain could react with an electrophilic annulating agent to construct a new ring.

The following table outlines some plausible cyclization strategies for derivatives of this compound:

Strategy Required Derivative Key Reaction Potential Product
Intramolecular Heck ReactionA derivative with a terminal alkene and an aryl halide.Palladium-catalyzed intramolecular C-C bond formation.A carbocycle-fused amino acid.
Ring-Closing Metathesis (RCM)A derivative with two terminal alkenes.Grubbs' catalyst.A macrocyclic or medium-sized ring amino acid.
Oxidative CyclizationA derivative with a β,γ-unsaturated acid on the side chain.Selenium-based reagents and an oxidant. mdpi.comA lactone-containing amino acid derivative.
Intramolecular Friedel-Crafts AcylationA derivative with a terminal carboxylic acid and an aromatic ring.Lewis acid catalyst.A cyclic ketone fused to the amino acid structure.

Formation of Cyclic Derivatives: Lactams, Diketopiperazines, and Heterocycles from this compound

The amino and carboxyl groups of this compound are key functionalities for the synthesis of various cyclic derivatives, including lactams, diketopiperazines, and other heterocycles.

Lactams are cyclic amides that can be formed by the intramolecular cyclization of an amino acid. nih.gov For this compound, the formation of a lactam would require the amino group to be positioned at a different location on the hexyl chain. For instance, if the amino group were at the δ-position (carbon 5), intramolecular cyclization would yield a six-membered ring δ-lactam. organic-chemistry.org The synthesis of such a precursor would involve a multi-step process to introduce an amino group at the desired position of the hexanoic acid backbone, followed by the introduction of the α-methyl group.

Diketopiperazines (DKPs) are six-membered heterocyclic rings formed from two amino acids. whiterose.ac.uk this compound can readily form a diketopiperazine through the cyclization of a dipeptide. This can be a homodimer, cyclo(2-amino-2-methylhexanoyl-2-amino-2-methylhexanoyl), or a heterodimer with another amino acid. The synthesis typically involves the formation of a dipeptide ester, followed by heating in a suitable solvent to promote intramolecular cyclization with the elimination of the alcohol. nih.gov The steric hindrance from the α-methyl group might influence the rate of cyclization.

Other Heterocycles can be synthesized from this compound by first converting it into more reactive intermediates. For example, the carboxylic acid can be converted to an acid chloride, which can then react with potassium thiocyanate (B1210189) to form an isothiocyanate. Subsequent reaction with a primary amine can lead to the formation of thiourea (B124793) derivatives, which can be cyclized to form various sulfur-containing heterocycles. Alternatively, converting the carboxylic acid to a hydrazide opens up pathways to pyrazoles and pyridazines.

Cyclic Derivative Synthetic Approach Description
LactamIntramolecular cyclization of a ω-amino derivative.Requires the synthesis of a precursor where the amino group is not at the α-position.
DiketopiperazineCyclization of a dipeptide containing this compound.A common reaction for amino acids, leading to a six-membered ring. nih.govorganic-chemistry.org
ThiazolidinoneReaction of the amino acid with a carbonyl compound and a sulfur source.A five-membered heterocyclic ring containing sulfur and nitrogen.
Hydantoin (B18101)Reaction with an isocyanate.A five-membered heterocyclic ring with two carbonyl groups.

Bioconjugation and Click Chemistry Applications of this compound Derivatives

Bioconjugation is the process of covalently linking molecules, often to a biomolecule such as a protein or a nucleic acid. "Click chemistry" refers to a class of reactions that are highly efficient, selective, and biocompatible, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prime example. nih.govbachem.com Derivatives of this compound can be designed to participate in these reactions, making them valuable building blocks for creating complex bioconjugates.

To be useful in click chemistry, this compound must be functionalized with either an azide (B81097) or a terminal alkyne. This is typically achieved by modifying the side chain. A common strategy is to synthesize a derivative of this compound with a terminal functional group on the hexyl chain that can be easily converted to an azide or alkyne. For example, a terminal bromo- or tosyl-derivative of the hexyl side chain can be reacted with sodium azide to introduce the azido (B1232118) group. nih.gov Similarly, a terminal alkyne can be introduced via nucleophilic substitution with an acetylide anion.

Once synthesized, these "clickable" versions of this compound can be incorporated into peptides using standard solid-phase peptide synthesis. The resulting peptide, now containing a bio-orthogonal handle, can be conjugated to other molecules (e.g., fluorescent dyes, imaging agents, or other peptides) that bear the complementary functional group (an alkyne if the peptide has an azide, and vice versa). iris-biotech.de

The following table summarizes the steps for preparing and using this compound derivatives for bioconjugation:

Step Description Example Reagents
1. Synthesis of a Functionalized Precursor Introduction of a reactive group (e.g., a hydroxyl or halide) at the terminus of the hexyl side chain.Biocatalytic oxidation, NBS, or synthesis from a functionalized starting material.
2. Introduction of a "Clickable" Handle Conversion of the reactive group to an azide or a terminal alkyne.Sodium azide (for azide), propargylamine (B41283) or lithium acetylide (for alkyne). researchgate.net
3. Incorporation into a Peptide Use of the derivatized amino acid in solid-phase peptide synthesis.Standard peptide coupling reagents (e.g., HBTU, DIC).
4. Bioconjugation via Click Chemistry Reaction of the peptide with a complementary alkyne- or azide-containing molecule.Copper(I) sulfate, sodium ascorbate (B8700270) (for CuAAC). nih.gov

The α-methyl group in these derivatives can provide steric hindrance that may enhance the proteolytic stability of the resulting peptides, making these building blocks particularly attractive for the development of peptide-based therapeutics. enamine.net

Analytical Methodologies for Characterization of 2 Amino 2 Methylhexanoic Acid

Spectroscopic Characterization Techniques for 2-Amino-2-methylhexanoic acid

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic and spectrometric techniques. These analytical methods provide detailed information about the molecule's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the proton and carbon frameworks of this compound.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms present in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The integration of these signals reveals the relative number of protons in each environment. The chemical shift (δ) indicates the electronic environment of the protons, and the signal's multiplicity (e.g., singlet, triplet, multiplet) provides information about neighboring protons. Based on its structure, the predicted ¹H NMR assignments are detailed in the table below.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal. The chemical shift of each signal is indicative of the carbon's functional group and hybridization state. For this compound, seven distinct carbon signals are expected.

Predicted ¹H and ¹³C NMR Data for this compound

Note: Data is predicted based on established chemical shift values for similar structural motifs. Actual experimental values may vary depending on solvent and other experimental conditions.

Atom Position ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm)
C1 (-COOH)~10-12Broad Singlet1H~175-180
C2 (-C(NH₂)(CH₃)-)---~55-60
C2-CH₃~1.3-1.5Singlet3H~22-28
C3 (-CH₂-)~1.6-1.8Multiplet2H~35-40
C4 (-CH₂-)~1.2-1.4Multiplet2H~25-30
C5 (-CH₂-)~1.2-1.4Multiplet2H~22-26
C6 (-CH₃)~0.8-1.0Triplet3H~13-15
-NH₂~7-8Broad Singlet2H-

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the bonding network within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons of the butyl chain: H6↔H5, H5↔H4, and H4↔H3. This confirms the linear connectivity of this alkyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the proton assignments to their corresponding carbon signals in the butyl chain (H6 to C6, H5 to C5, etc.) and for the alpha-methyl group (C2-CH₃ protons to its carbon).

The singlet protons of the alpha-methyl group (C2-CH₃) showing correlations to the quaternary alpha-carbon (C2) and the carboxyl carbon (C1).

The protons on C3 showing correlations to C2, C4, and potentially C5. This information pieces together the entire molecular framework, confirming the placement of the butyl chain relative to the alpha-amino, alpha-methyl, and carboxylic acid functionalities.

Mass Spectrometry (MS) of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of its elemental formula. The molecular formula of this compound is C₇H₁₅NO₂. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, can be calculated with high precision. nih.gov

By comparing the experimentally measured exact mass from an HRMS instrument to the theoretical value, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

Molecular Formula and Mass Data for this compound

Parameter Value
Molecular FormulaC₇H₁₅NO₂
Average Molecular Weight145.20 g/mol
Theoretical Monoisotopic Mass145.110278721 Da nih.gov

Tandem Mass Spectrometry (MS/MS) is an advanced technique used to probe the structure of a molecule. In an MS/MS experiment, the protonated molecule (the precursor ion, [M+H]⁺) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed to reveal information about the molecule's structure.

For protonated α-amino acids, common fragmentation pathways include the neutral losses of water (H₂O) and formic acid (HCOOH), or the combined loss of water and carbon monoxide (H₂O + CO). scispace.comnih.gov The fragmentation pattern of this compound ([M+H]⁺, m/z ≈ 146.118) would be expected to follow these general principles, with additional fragmentation along the hexyl side chain. Analysis of these specific fragments helps to confirm the identity and structure of the amino acid.

Predicted MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Predicted Product Ion (m/z)
146.118[M+H-H₂O]⁺H₂O128.107
146.118[M+H-HCOOH]⁺HCOOH100.112
146.118[M+H-H₂O-CO]⁺H₂O + CO100.112
100.112[C₆H₁₄N]⁺ → [C₅H₁₀N]⁺CH₄84.081
100.112[C₆H₁₄N]⁺ → [C₄H₈N]⁺C₂H₆70.065

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, which exists as a zwitterion in the solid state, the IR spectrum provides characteristic absorption bands corresponding to its key structural features: the amino group (as an ammonium (B1175870) ion), the carboxylate group, and the aliphatic hydrocarbon chain.

The spectrum is typically dominated by vibrations of the ammonium (-NH3+) and carboxylate (-COO-) groups. The N-H stretching vibrations of the primary ammonium group appear as a broad band in the 3100-2600 cm⁻¹ region, often overlapping with the C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the aliphatic C-H bonds in the methyl and hexyl chain appear in the 2960-2850 cm⁻¹ range. libretexts.orglibretexts.org

The carboxylate group (-COO⁻) gives rise to two characteristic and strong absorption bands: an asymmetric stretching vibration typically found between 1600-1550 cm⁻¹ and a symmetric stretching vibration around 1420-1380 cm⁻¹. researchgate.net The N-H bending (scissoring) vibration of the -NH3+ group also appears in the 1600-1500 cm⁻¹ region, sometimes overlapping with the asymmetric carboxylate stretch. Additional bands in the fingerprint region, such as C-H bending and rocking vibrations, further confirm the aliphatic nature of the molecule. acs.orgresearchgate.net

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Ammonium (-NH3+)N-H Stretch3100 - 2600 (broad)
Alkyl (C-H)C-H Stretch2960 - 2850
Carboxylate (-COO⁻)Asymmetric C=O Stretch1600 - 1550 (strong)
Ammonium (-NH3+)N-H Bend1600 - 1500
Alkyl (C-H)C-H Bend (Scissoring)1470 - 1450
Carboxylate (-COO⁻)Symmetric C=O Stretch1420 - 1380

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules like the enantiomers of this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.org

For α-amino acids, the primary chromophore responsible for the CD and ORD signals in the accessible UV region is the carboxyl group (-COOH). The n→π* electronic transition of this group, which is electronically forbidden but magnetically allowed, typically occurs around 210-220 nm. kud.ac.in This transition gives rise to a characteristic Cotton effect—a combination of a CD band and an anomalous ORD curve in the same spectral region. libretexts.org

The sign of the Cotton effect is directly related to the absolute configuration at the α-carbon. For L-α-amino acids, a positive Cotton effect (a positive peak in the CD spectrum) is generally observed around 215 nm. kud.ac.in Conversely, D-α-amino acids exhibit a negative Cotton effect of equal magnitude. kud.ac.in Therefore, by analyzing the CD or ORD spectrum of a sample of this compound, its absolute configuration (R or S) and enantiomeric purity can be determined. The α-methyl group in this compound restricts conformational freedom, which can lead to more well-defined and intense CD signals compared to amino acids with an α-hydrogen. nih.gov

Chromatographic Separation and Purity Assessment of this compound

High-Performance Liquid Chromatography (HPLC) of this compound

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and purity assessment of amino acids, including non-proteinogenic ones like this compound. Due to the polar and zwitterionic nature of amino acids, specific chromatographic modes are employed. nih.gov

Reversed-Phase and Ion-Exchange HPLC for Purity and Identity of this compound

Reversed-Phase (RP) HPLC is a common method for amino acid analysis, but it typically requires a pre-column derivatization step. nih.gov Native this compound is too polar to be well-retained on standard non-polar stationary phases like C18. nih.gov Derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) renders the amino acid more hydrophobic, allowing for excellent separation on a C18 column with gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile (B52724) or methanol. hplc.eubevital.no This approach is highly sensitive and is widely used to assess purity and identify the compound by its retention time relative to a known standard.

Ion-Exchange Chromatography (IEC) is a classic and highly robust method for amino acid analysis that does not require prior derivatization. pickeringlabs.com193.16.218 In this technique, separation is achieved on a stationary phase containing fixed ionic groups (typically a cation-exchange resin). Amino acids are eluted by a gradient of increasing ionic strength and/or pH. pickeringlabs.com193.16.218 this compound, carrying a net positive charge in an acidic mobile phase, will be retained on a cation-exchange column and will elute at a characteristic time, allowing for its separation from other amino acids and impurities. Detection is commonly performed after post-column derivatization with ninhydrin (B49086). pickeringlabs.com

HPLC ModeStationary Phase ExampleMobile Phase PrincipleDerivatizationDetection
Reversed-Phase (RP)Octadecylsilane (C18)Aqueous buffer/organic solvent gradientPre-column (e.g., OPA, PITC)UV or Fluorescence
Ion-Exchange (IEC)Sulfonated Polystyrene ResinAqueous buffer gradient (pH, ionic strength)Post-column (e.g., Ninhydrin)Visible Absorbance (570 nm)
Chiral HPLC for Enantiomeric Excess Determination of this compound

Determining the enantiomeric excess (ee) is critical for chiral compounds. Chiral HPLC provides a direct method for separating the (R)- and (S)-enantiomers of this compound. This is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the two enantiomers, leading to different retention times.

Several types of CSPs are effective for the resolution of underivatized α-amino acids. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are particularly successful. sigmaaldrich.commst.edu These phases offer multiple interaction sites (ionic, hydrogen bonding, steric) that facilitate chiral recognition. sigmaaldrich.com Another common approach is the use of crown ether-based CSPs, which are highly effective for separating primary amino compounds. ankara.edu.tr The separation is typically carried out using a polar organic or aqueous-organic mobile phase. The enantiomeric excess can be accurately calculated from the peak areas of the two separated enantiomers in the chromatogram. For α,α-disubstituted amino acids, derivatization is sometimes used to enhance resolution on other types of CSPs, such as polysaccharide-based phases. yakhak.org

Chiral Stationary Phase (CSP) TypeExample SelectorTypical Mobile PhasePrinciple of Separation
Macrocyclic GlycopeptideTeicoplaninAqueous-organic (e.g., Methanol/Water)Multiple chiral recognition interactions
Crown Ether(+)-(18-Crown-6)-tetracarboxylic acidAcidified aqueous (e.g., Perchloric acid)Complexation with the protonated amino group
Polysaccharide-based (with derivatization)Cellulose (B213188) or Amylose PhenylcarbamatesHexane/IsopropanolInclusion, dipole-dipole, and H-bonding interactions

Gas Chromatography (GC) of Derivatized this compound for Volatile Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acids like this compound are inherently non-volatile due to their zwitterionic nature at physiological pH. nist.govnih.gov Their high polarity and tendency to form strong intermolecular hydrogen bonds prevent them from being readily vaporized for GC analysis. sigmaaldrich.comthermofisher.com Consequently, a crucial prerequisite for the GC analysis of this compound is a chemical derivatization step. This process converts the polar functional groups (the amino group -NH2 and the carboxylic acid group -COOH) into less polar, more volatile moieties, enabling the compound to be analyzed in the gas phase. sigmaaldrich.comsigmaaldrich.com

The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance chromatographic separation and detection. sigmaaldrich.comweber.hu Common derivatization strategies for amino acids involve silylation, acylation, and esterification. nist.govdntb.gov.ua

Silylation: This is a widely used technique where active hydrogens in the amino and carboxyl groups are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently employed. sigmaaldrich.comthermofisher.commdpi.com The TBDMS derivatives are generally more stable towards hydrolysis than their TMS counterparts. sigmaaldrich.com The reaction for this compound would proceed by heating the dried amino acid with the silylating reagent in an appropriate solvent like acetonitrile. sigmaaldrich.com

Esterification followed by Acylation: This two-step process is another robust method for derivatizing amino acids. nih.govdntb.gov.ua First, the carboxylic acid group is converted to an ester (e.g., a methyl or ethyl ester) by reaction with an alcohol (like methanol) in the presence of an acid catalyst (e.g., HCl). dntb.gov.ua Subsequently, the amino group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or methyl chloroformate. nist.govdntb.gov.uaresearchgate.net This dual derivatization effectively masks both polar functional groups, yielding a volatile and thermally stable compound suitable for GC-MS analysis. dntb.gov.uamdpi.com

Once derivatized, the sample is injected into the gas chromatograph. The derivatized this compound is vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. Coupling the GC with a mass spectrometer (GC-MS) allows for definitive identification based on the unique fragmentation pattern of the derivatized molecule. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC Analysis of Amino Acids

Derivatization Method Reagent Target Functional Group(s) Typical Reaction Conditions Resulting Derivative
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Amino, Carboxyl 70°C for 20 minutes in Acetonitrile thermofisher.com N,O-bis(trimethylsilyl)
Silylation N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) Amino, Carboxyl 100°C for 4 hours in Acetonitrile sigmaaldrich.com N,O-bis(tert-butyldimethylsilyl)
Esterification/Acylation 2M HCl in Methanol, then Pentafluoropropionic Anhydride (PFPA) Carboxyl, then Amino 80°C for 60 min, then 65°C for 30 min dntb.gov.ua Methyl ester, N-pentafluoropropionyl
Acylation/Esterification Methyl Chloroformate / Methanol Amino, Carboxyl Room Temperature nist.gov N-methoxycarbonyl, Methyl ester

Thin Layer Chromatography (TLC) Applications for Reaction Monitoring and Screening of this compound

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for the qualitative analysis of amino acids. crsubscription.comresearchgate.net It is particularly valuable for monitoring the progress of chemical reactions and for screening multiple samples simultaneously. amrita.edu The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel or cellulose coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents). crsubscription.comamrita.edu

For this compound, a small spot of a solution containing the compound is applied near the bottom of a TLC plate. crsubscription.com The plate is then placed in a sealed chamber containing a shallow pool of the mobile phase, ensuring the initial spot is above the solvent level. youtube.com The mobile phase ascends the plate via capillary action, and as it passes over the spot, the components of the mixture travel up the plate at different rates. amrita.edu The rate of movement is determined by the compound's affinity for the stationary phase versus its solubility in the mobile phase. amrita.edu

Since amino acids are colorless, a visualization step is required after the solvent front has moved a sufficient distance up the plate. amrita.edu The most common method for visualizing amino acids is by spraying the dried plate with a ninhydrin solution and then gently heating it. youtube.com Ninhydrin reacts with the primary amino group of this compound to produce a characteristic purple or violet-colored spot (Ruhemann's purple). amrita.eduyoutube.com

The position of the spot is quantified by its retention factor (Rf value), which is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. youtube.com The Rf value is dependent on the specific stationary phase, mobile phase, and other experimental conditions.

Applications in Reaction Monitoring: TLC is an excellent tool for monitoring the progress of a synthesis involving this compound. By taking small aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate, one can visualize the disappearance of the starting material and the appearance of the product. A complete reaction is indicated when the spot corresponding to the starting material is no longer visible. This allows for a quick and effective way to determine reaction endpoints and optimize reaction times.

Table 2: Typical TLC Systems for Amino Acid Separation

Stationary Phase Mobile Phase (Solvent System) Visualization Expected Outcome
Silica Gel n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v) reachdevices.com Ninhydrin spray followed by heating youtube.com Purple spot corresponding to the amino acid.
Cellulose n-Butanol : Acetic Acid : Water (e.g., 60:19:21 v/v) researchgate.net Ninhydrin spray followed by heating youtube.com The Rf value will differ from silica, potentially offering different resolution.
Alumina n-Butanol : Acetic Acid : Water (e.g., 3:1:1 v/v) reachdevices.com Ninhydrin spray followed by heating youtube.com Provides an alternative selectivity for separation.

Capillary Electrophoresis (CE) for High-Resolution Separation of this compound

Capillary Electrophoresis (CE) is a powerful microscale separation technique that offers high resolution, efficiency, and speed for the analysis of charged species, including amino acids. researchgate.netnih.gov Unlike GC, CE can often analyze amino acids in their native, underivatized form, simplifying sample preparation. springernature.com The separation mechanism in CE is based on the differential migration of analytes in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE) under the influence of a high electric field. researchgate.net

When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite charge. The migration velocity of an analyte like this compound is determined by its electrophoretic mobility and the electroosmotic flow (EOF) of the BGE. The electrophoretic mobility depends on the analyte's charge-to-size ratio. Since this compound is an amphoteric molecule, its charge is highly dependent on the pH of the BGE.

In a low pH (acidic) BGE, the amino group is protonated (-NH3+) and the carboxyl group is neutral (-COOH), resulting in a net positive charge. The molecule will migrate as a cation.

In a high pH (basic) BGE, the amino group is neutral (-NH2) and the carboxyl group is deprotonated (-COO-), resulting in a net negative charge. The molecule will migrate as an anion.

At its isoelectric point (pI), the net charge is zero, and there is no electrophoretic migration.

By carefully selecting the pH and composition of the BGE, the charge and, therefore, the migration time of this compound can be precisely controlled, allowing for high-resolution separation from other components in a mixture. mdpi.com Detection is typically achieved by UV absorbance, as the peptide bond within the amino acid absorbs UV light, or more sensitively through laser-induced fluorescence (LIF) after derivatization with a fluorescent tag. researchgate.net Coupling CE with mass spectrometry (CE-MS) provides a highly selective and sensitive method for the identification and quantification of amino acids. springernature.com

Table 3: Key Parameters in Capillary Electrophoresis of Amino Acids

Parameter Description Influence on Separation Typical Conditions for Amino Acids
Background Electrolyte (BGE) pH Determines the charge state of the amino acid. Crucial for controlling electrophoretic mobility and migration direction. Strongly acidic buffers (e.g., pH 2.5) are common for analyzing amino acids as cations. springernature.com
Applied Voltage The driving force for electrophoretic separation. Higher voltage generally leads to faster analysis and sharper peaks, but can generate Joule heating. 15-30 kV
Capillary Fused-silica capillary with a defined internal diameter and length. Dimensions affect separation efficiency, analysis time, and sample volume. 25-75 µm internal diameter, 30-100 cm length.
Detection Method UV-Vis absorbance, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS). Determines the sensitivity and selectivity of the analysis. UV detection at ~200 nm; CE-MS for high sensitivity and structural information. springernature.com

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Conformation of this compound

X-ray crystallography is an unparalleled analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. mdpi.com For a chiral compound like this compound, which exists as (R)- and (S)-enantiomers, X-ray crystallography is the gold standard for assigning the absolute configuration.

The method requires a high-quality single crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots of varying intensities. mdpi.com

By systematically rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained. This data is then processed using complex mathematical algorithms (Fourier transforms) to generate a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined with high precision, allowing for the construction of a detailed molecular model.

This model reveals:

Solid-State Conformation: The exact spatial orientation of the butyl chain, the methyl group, the amino group, and the carboxylic acid group relative to the chiral center.

Absolute Stereochemistry: Through a technique known as anomalous dispersion, typically requiring the presence of a heavier atom in the structure or by using specific wavelengths, the absolute configuration (R or S) of the chiral center can be definitively determined.

Intermolecular Interactions: The analysis also shows how molecules of this compound pack together in the crystal lattice, revealing details about hydrogen bonding between the amino and carboxyl groups and other non-covalent interactions.

While obtaining a suitable crystal can be a significant challenge, the detailed and definitive structural information provided by X-ray crystallography is invaluable for confirming the identity and stereochemical purity of this compound.

Elemental Analysis for Stoichiometric Confirmation and Purity Verification of this compound

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. It serves as a crucial check for the purity of a synthesized sample and helps to confirm its empirical and molecular formula.

The molecular formula for this compound is C7H15NO2. nih.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 145.20 g/mol . nih.gov

Theoretical Calculation:

Mass of Carbon = 7 * 12.011 = 84.077 u

Mass of Hydrogen = 15 * 1.008 = 15.120 u

Mass of Nitrogen = 1 * 14.007 = 14.007 u

Mass of Oxygen = 2 * 15.999 = 31.998 u

Total Molecular Weight = 84.077 + 15.120 + 14.007 + 31.998 = 145.202 g/mol

From these values, the theoretical weight percentages are derived. In an experimental setting, a small, precisely weighed amount of pure this compound is combusted in a specialized instrument. The combustion products (CO2, H2O, and N2) are quantitatively measured, and from these measurements, the percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is typically determined by difference.

The experimentally determined percentages are then compared to the theoretical values. A close agreement (typically within ±0.4%) between the experimental and calculated percentages provides strong evidence for the compound's identity and indicates a high degree of purity, free from significant amounts of impurities that would alter the elemental ratios.

Table 4: Theoretical Elemental Composition of this compound (C7H15NO2)

Element Symbol Atomic Weight (u) Number of Atoms Total Mass (u) Percentage (%)
Carbon C 12.011 7 84.077 57.90%
Hydrogen H 1.008 15 15.120 10.41%
Nitrogen N 14.007 1 14.007 9.65%
Oxygen O 15.999 2 31.998 22.04%
Total 145.202 100.00%

Table of Compounds

Compound Name
This compound
N-methyl-N-(trimethylsilyl)trifluoroacetamide
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide
Pentafluoropropionic anhydride
Methyl Chloroformate

Quantum Mechanical Studies of this compound

Quantum mechanics is the foundation for modern computational chemistry, allowing for the calculation of a molecule's electronic structure and associated properties. For this compound, methods like Density Functional Theory (DFT) would be employed to model its behavior at the atomic level, providing data on bonding, charge distribution, and chemical reactivity.

An electronic structure analysis reveals how electrons are distributed within the molecule and the nature of the chemical bonds. In this compound, the presence of a carboxylic acid group (-COOH) and an amino group (-NH2) on the same carbon atom (the α-carbon) creates a unique electronic environment.

The bonding in the molecule consists of sigma (σ) bonds forming the carbon backbone and single bonds to hydrogen, oxygen, and nitrogen. The carboxylic group also features a pi (π) bond between the carbonyl carbon and oxygen. Localized molecular orbital analyses would describe the specific contributions of atomic orbitals to these bonds. Charge distribution calculations would likely show significant charge separation, with the electronegative oxygen and nitrogen atoms pulling electron density away from the carbon and hydrogen atoms, leading to a polar molecule.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are rich or deficient in electrons, which in turn predicts how it will interact with other charged or polar species.

The MEP map uses a color scale to indicate potential values.

Red and Yellow: Regions of high electron density and negative electrostatic potential. These areas are susceptible to electrophilic attack and are associated with nucleophilic character. For this compound, these regions would be concentrated around the oxygen atoms of the carboxyl group.

Blue: Regions of low electron density and positive electrostatic potential. These areas are prone to nucleophilic attack. The hydrogen atoms of the amino group and the hydroxyl group would exhibit positive potential.

Green: Regions of neutral or near-zero potential, typically found over the nonpolar hydrocarbon portion of the molecule (the butyl side chain).

This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. In non-aromatic amino acids, the HOMO is often concentrated on the amine group. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the molecule's electron affinity. For many amino acids, the LUMO is typically located on the carboxyl group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO would likely be centered on the lone pair of the nitrogen atom in the amino group, while the LUMO would be associated with the π* antibonding orbital of the carbonyl group.

Table 1: Illustrative Frontier Molecular Orbital Data for a Theoretical Analysis of this compound
OrbitalCalculated Energy (eV)Primary Atomic ContributionPredicted Role in Reactivity
LUMOValue > 0π* orbital of C=O groupElectron Acceptor (Electrophilic Site)
HOMOValue < 0n orbital of Nitrogen (lone pair)Electron Donor (Nucleophilic Site)
HOMO-LUMO GapLUMO Energy - HOMO EnergyN/AIndicator of Chemical Stability

Biochemical and Biological Roles of 2 Amino 2 Methylhexanoic Acid Non Clinical Focus

Natural Occurrence and Biosynthetic Pathways of 2-Amino-2-methylhexanoic acid

Current scientific literature lacks detailed information regarding the natural occurrence and biosynthetic pathways of this compound.

Microbial Production and Metabolic Pathways Involving this compound

There is currently no available scientific literature detailing the microbial production or specific metabolic pathways involving this compound.

Occurrence in Specific Non-Human Biological Systems (e.g., plants, fungi, selected animal models for fundamental research)

Based on available scientific data, there is no documented natural occurrence of this compound in plants, fungi, or animal models used for fundamental research.

Hypothetical Biosynthetic Routes to this compound

There are no well-established or proposed hypothetical biosynthetic routes for this compound in the current scientific literature.

Interaction with Enzymes and Biological Macromolecules (in vitro and non-human model studies)

Research on the direct interaction of this compound with enzymes and other biological macromolecules is limited. However, studies on structurally related alpha-substituted amino acids provide a conceptual framework for its potential role as an enzyme modulator.

This compound as a Substrate or Co-factor for Specific Enzymes

There is no scientific evidence to date that identifies this compound as a natural substrate or co-factor for any specific enzymes.

Enzyme Inhibition or Allosteric Modulation by this compound

While direct studies on this compound are not available, research into α,α-disubstituted amino acids as enzyme inhibitors suggests a potential for this compound to exhibit inhibitory activity. For instance, a study on α,α-disubstituted amino acid-based arginase inhibitors demonstrated that modifications at the alpha-carbon of an amino acid can lead to potent enzyme inhibition researchgate.net. Specifically, the substitution at the alpha center of 2-amino-6-boronohexanoic acid was found to be acceptable within the active sites of human arginase I and arginase II sci-hub.box. This suggests that the presence of a methyl group at the alpha position of the hexanoic acid chain, as in this compound, could potentially play a role in the interaction with enzyme active sites. However, without direct experimental evidence for this compound, its role as an enzyme inhibitor or allosteric modulator remains speculative.

Investigating the Incorporation of this compound into Peptides and Proteins

The incorporation of non-canonical amino acids (ncAAs) into peptides and proteins is a powerful tool in biochemical research and drug discovery. These modified amino acids can introduce novel chemical functionalities, enhance proteolytic stability, and constrain peptide conformations. The primary methods for incorporating ncAAs include solid-phase peptide synthesis (SPPS) and biological techniques such as genetic code expansion.

Currently, there is a lack of specific studies detailing the successful incorporation of this compound into peptides or proteins through either SPPS or in vivo methods. General methodologies for SPPS allow for the inclusion of a wide variety of ncAAs, suggesting that the chemical synthesis of peptides containing this compound is feasible. However, the specific coupling conditions, potential side reactions, and the ultimate effect of its incorporation on peptide structure and function have not been documented in the reviewed literature.

Similarly, no research has been found on the incorporation of this compound into proteins using non-canonical amino acid incorporation techniques in research systems like Escherichia coli or yeast. This would require an engineered aminoacyl-tRNA synthetase capable of recognizing this compound and charging it to a corresponding tRNA, a system that has not been reported for this specific amino acid.

Role as a Building Block for Non-Ribosomal Peptides or Natural Products Biosynthesis

Intriguingly, the isomer (2S, 3S)-2-amino-3-methylhexanoic acid has been identified as a naturally occurring amino acid in several fungal species, including Magnaporthe oryzae and various Alternaria species. This discovery suggests a potential role for such modified amino acids in the biosynthesis of natural products. However, there is currently no direct evidence to suggest that this compound itself serves as a building block for non-ribosomal peptides or other natural products.

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of bioactive peptides by incorporating both proteinogenic and non-proteinogenic amino acids. The adenylation (A) domain of an NRPS module is responsible for recognizing and activating a specific amino acid. For this compound to be incorporated into a non-ribosomal peptide, an A domain with specificity for this amino acid would need to exist. To date, no such NRPS or natural product containing this compound has been identified.

Metabolic Fate and Pathways of this compound in Model Organisms

The metabolic fate and pathways of this compound in model organisms are largely uncharacterized. The focus of existing research has been on the biosynthesis of its isomer, (2S, 3S)-2-amino-3-methylhexanoic acid. Studies on a mutant strain of Serratia marcescens and engineered E. coli have suggested that the biosynthesis of this related compound may proceed from α-ketovalerate through the action of enzymes from the isoleucine/valine biosynthetic pathway.

However, the degradation pathways and the extent to which this compound is metabolized by common model organisms such as E. coli, Saccharomyces cerevisiae, or others remain unknown. Understanding the metabolic stability and potential catabolic routes of this amino acid is crucial for its potential application in biotechnological and research contexts.

Applications of 2 Amino 2 Methylhexanoic Acid in Materials Science and Catalysis Non Clinical

2-Amino-2-methylhexanoic acid as a Chiral Building Block in Asymmetric Synthesis

The stereochemistry of this compound makes it an attractive scaffold for the development of chiral ligands and auxiliaries, which are crucial for controlling the enantioselectivity of chemical reactions.

Ligand Design and Synthesis for Asymmetric Catalysis Utilizing this compound Derivatives

While the direct application of this compound in commercially available catalysts is not extensively documented, its derivatives hold significant potential in the design of chiral ligands for asymmetric catalysis. The presence of a methyl and a butyl group on the α-carbon allows for the creation of a sterically defined environment around a metal center. This can influence the trajectory of substrates and reagents, thereby favoring the formation of one enantiomer over the other.

The synthesis of such ligands typically involves the modification of the amino and carboxylic acid functionalities to introduce coordinating atoms like phosphorus, nitrogen, or oxygen. For instance, the amino group can be converted into an amide or a phosphine, while the carboxylic acid can be transformed into an ester or an alcohol, which can then be further functionalized. The resulting bidentate or tridentate ligands can chelate to a metal, forming a chiral catalyst. The effectiveness of such catalysts is often evaluated in well-known asymmetric reactions, such as hydrogenations, aldol (B89426) reactions, or Michael additions.

Although specific examples of ligands derived from this compound are not prevalent in publicly accessible literature, the principles of ligand design suggest its utility. The following table provides a hypothetical framework for the types of ligands that could be synthesized and the reactions they could catalyze, based on analogous systems with other α,α-disubstituted amino acids.

Ligand TypePotential Coordinating GroupsTarget MetalPotential Asymmetric Reaction
P,N-LigandPhosphine, AmidePalladium, RhodiumAllylic Alkylation, Hydrogenation
N,N-LigandPyridine, OxazolineCopper, ZincDiels-Alder, Aldol Addition
P,O-LigandPhosphine, CarboxylateIridium, RutheniumTransfer Hydrogenation

Chiral Reagents and Auxiliaries Derived from this compound for Enantioselective Reactions

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. Derivatives of this compound are promising candidates for this role. By attaching the chiral amino acid to a prochiral substrate, the steric bulk of the methyl and butyl groups can effectively shield one face of the molecule, forcing a reagent to attack from the less hindered side.

For example, an oxazolidinone derived from 2-amino-2-methylhexanol (the reduced form of the amino acid) can be acylated and then subjected to enolate chemistry. The subsequent alkylation or aldol reaction would proceed with high diastereoselectivity due to the directing effect of the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved and recovered for reuse.

The table below illustrates the potential of this compound-derived auxiliaries in various enantioselective reactions, drawing parallels with established chiral auxiliary methodologies.

Auxiliary TypeReaction ClassSubstrateExpected Outcome
OxazolidinoneAlkylationProchiral enolateEnantiomerically enriched α-substituted carboxylic acid
ImidazolidinoneAldol ReactionAldehyde and ketoneDiastereomerically pure β-hydroxy carbonyl compound
Camphorsultam analogMichael Additionα,β-Unsaturated esterEnantiomerically enriched conjugate addition product

Integration of this compound into Polymeric and Supramolecular Materials

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for the synthesis of various polymers. The presence of the quaternary α-carbon introduces unique properties to the resulting materials.

Monomer for Polymer Synthesis (e.g., Polyamides, Polyesters) Incorporating this compound

Like other amino acids, this compound can undergo condensation polymerization to form polyamides. The reaction involves the formation of an amide bond between the amino group of one monomer and the carboxylic acid group of another, with the elimination of water. The resulting polyamide, poly(2-amino-2-methylhexanoate), would possess a unique structure due to the α,α-disubstitution. This substitution pattern is expected to restrict the rotation around the polymer backbone, leading to a more rigid polymer with a potentially higher glass transition temperature and altered mechanical properties compared to polyamides derived from α-mono-substituted amino acids.

Similarly, this compound can be a precursor for polyester (B1180765) synthesis. This typically involves the conversion of the amino acid to a hydroxy acid or an amino alcohol, which can then be polymerized. For instance, reduction of the carboxylic acid to an alcohol would yield 2-amino-2-methylhexanol, which could then be copolymerized with a dicarboxylic acid to form a polyester-amide. Alternatively, diazotization of the amino group to a hydroxyl group would produce 2-hydroxy-2-methylhexanoic acid, a monomer for polyester synthesis. The properties of these polyesters would also be influenced by the presence of the gem-disubstituted carbon atom.

Synthesis of Advanced Materials with Tunable Properties from this compound

The incorporation of this compound into polymers offers a pathway to advanced materials with tunable properties. The rigidity imparted by the quaternary center can be exploited to create materials with high thermal stability and mechanical strength. Furthermore, the chirality of the monomer can be used to synthesize helical polymers with specific optical properties.

By copolymerizing this compound with other monomers, it is possible to fine-tune the properties of the resulting material. For example, copolymerization with flexible monomers could lead to materials with a balance of rigidity and toughness. The introduction of functional comonomers could also be used to tailor properties such as solubility, hydrophilicity, and chemical reactivity. Research in the broader field of α,α-disubstituted amino acid-containing polymers suggests that these materials can exhibit shape-memory effects and could be designed to be biodegradable, making them attractive for biomedical applications.

Utilization of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The specific shape and functional groups of this compound make it an interesting building block for the construction of self-assembling systems. The amino and carboxylic acid groups can participate in hydrogen bonding, forming well-defined networks in the solid state or in solution.

The chirality and the defined stereochemistry of this compound can be translated into the formation of chiral supramolecular structures, such as helices, sheets, or tubes. These ordered assemblies can exhibit interesting properties, such as the ability to act as chiral recognition agents or as templates for the synthesis of other chiral materials. While specific studies on the supramolecular chemistry of this compound are not widely reported, the principles established with other α,α-disubstituted amino acids indicate a rich potential for this compound in the design of novel supramolecular materials.

Self-Assembly of this compound Based Structures and Architectures

The self-assembly of molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. For amino acids and their derivatives, this process is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. mdpi.com The unique architecture of this compound, featuring both a polar head (amino and carboxyl groups) and a nonpolar tail (methyl and n-butyl groups at the α-carbon), makes it an ideal candidate for forming amphiphilic self-assembling systems.

The incorporation of α,α-disubstituted amino acids like this compound into peptides is known to be a powerful strategy for inducing and stabilizing helical conformations, such as 3(10)-helices. nih.gov This conformational control is crucial for designing predictable supramolecular architectures. The n-butyl side chain contributes significant hydrophobicity, which can drive the aggregation of molecules in aqueous environments to form structures like micelles, vesicles, or nanofibers. The amino and carboxyl groups provide sites for directional hydrogen bonding, guiding the linear or planar assembly of the molecules.

Research on other α-methylated amino acids has shown they are strong helix inducers due to the steric hindrance from the geminal substituents on the α-carbon, which limits conformational freedom and promotes hydrogen bonding within a peptide backbone. nih.gov By extension, it is projected that this compound would exhibit similar behavior, leading to the formation of stable, ordered supramolecular structures. The interplay between the hydrophobic butyl group and the helix-inducing α-methyl group could lead to the formation of complex hierarchical structures, such as coiled-coils or bundled nanofibers.

Table 1: Potential Self-Assembled Structures Based on this compound Analogs

Structural Feature Driving Interaction Potential Supramolecular Architecture
Amphiphilicity Hydrophobic Effect Micelles, Vesicles
α,α-Disubstitution Steric Constraint, H-Bonding Helical Fibers, Nanotubes

Host-Guest Chemistry and Molecular Recognition Phenomena Involving this compound

Host-guest chemistry involves the formation of unique complexes between a larger host molecule and a smaller guest molecule. The specificity of this interaction is dictated by principles of molecular recognition, such as shape complementarity and non-covalent interactions. Amino acids are attractive targets for molecular recognition due to their diverse side chains and biological importance. nih.govrsc.orgnih.gov

This compound can function as a guest molecule, with its binding affinity and selectivity determined by its size, shape, and chemical functionality. The n-butyl chain offers a hydrophobic moiety that can bind within the nonpolar cavities of host molecules like cyclodextrins or calixarenes. rsc.org The presence of the α-methyl group adds steric bulk, which can enhance selectivity by allowing the guest to fit only into hosts with appropriately sized and shaped cavities.

Conversely, this compound can be incorporated into larger host structures, such as peptides or synthetic macrocycles. In this role, its rigid conformation can help to pre-organize the host's binding pocket, reducing the entropic penalty of binding and leading to higher affinity for a specific guest. The amino and carboxyl groups can act as hydrogen bond donors or acceptors, providing specific interaction points for guest recognition. Studies on other methylated amino acids have demonstrated that the degree of methylation can significantly influence binding affinities within host-guest systems. nih.govrsc.org

This compound as a Component in Sensor Technologies and Analytical Detection Systems

The development of chemical sensors and analytical detection systems often relies on the design of molecules that can selectively recognize and bind to a target analyte. The principles of molecular recognition that govern host-guest chemistry are directly applicable here. Amino acids and their derivatives are frequently used as chiral selectors in chromatography and as recognition elements in various sensing platforms. rsc.org

This compound, being a chiral molecule, has potential applications in enantioselective sensing. It could be immobilized on a solid support to create a chiral stationary phase for separating enantiomers of a target analyte. Alternatively, it could be incorporated into a chiroptical sensor, where its interaction with a chiral analyte would induce a measurable change in a spectroscopic signal, such as circular dichroism. mdpi.com

Furthermore, the amino or carboxyl groups of this compound can be functionalized with signaling moieties, such as fluorophores or redox-active groups. Binding of an analyte to a receptor unit containing this amino acid could trigger a conformational change, altering the signal output and allowing for quantitative detection. The specific binding properties would be tuned by the combination of the hydrophobic side chain, the α-methyl group, and the terminal functional groups.

Surface Chemistry and Functionalization Strategies Employing this compound

Modifying the surface properties of materials is crucial for a wide range of applications, from biocompatible implants to heterogeneous catalysts. Amino acids provide a versatile platform for surface functionalization due to the presence of both an amino group and a carboxylic acid group, which can be used for covalent attachment to various substrates. acs.org

This compound can be anchored to surfaces through either its amino or carboxyl terminus. For example, the carboxyl group can form amide bonds with amine-functionalized surfaces, while the amino group can react with surfaces containing carboxylic acids or activated esters. Once attached, the rest of the molecule projects from the surface, presenting its unique chemical functionalities.

The α-methyl group and the n-butyl chain would dictate the properties of the newly functionalized surface. The hydrocarbon nature of these groups would impart hydrophobicity, which could be useful for creating water-repellent coatings or for controlling protein adsorption. The conformational rigidity imposed by the α,α-disubstitution would influence the packing density and order of the molecules in a self-assembled monolayer (SAM), leading to well-defined and stable surface coatings. These functionalized surfaces could then serve as platforms for further chemical modifications or for studying specific molecular interactions at the interface.

Table 2: Summary of Compound Names

Compound Name
This compound
Cyclodextrins

An Article on this compound

Future Research Directions and Challenges in 2 Amino 2 Methylhexanoic Acid Research

The study of non-proteinogenic α,α-disubstituted amino acids, such as 2-amino-2-methylhexanoic acid, is a burgeoning field with significant potential. The unique structural properties conferred by the quaternary α-carbon atom open avenues for novel applications but also present distinct challenges in synthesis and characterization. This article explores future research directions and hurdles in the investigation of this compound.

Q & A

Q. What are the standard synthetic routes for 2-amino-2-methylhexanoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves Strecker or Gabriel synthesis, with modifications to accommodate the branched methyl group. For example:

  • Strecker Synthesis : Reacting 2-methylhexanal with ammonium chloride and sodium cyanide under acidic conditions yields the α-aminonitrile intermediate, which is hydrolyzed to the target compound .
  • Gabriel Synthesis : Using phthalimide-protected amines and subsequent deprotection with hydrazine improves regioselectivity for the branched chain .

Key variables affecting yield and purity include pH control during hydrolysis (optimal pH 5–6), temperature (60–80°C for nitrile hydrolysis), and solvent polarity. Impurities like residual cyanide or byproducts (e.g., diketopiperazines) require purification via recrystallization (ethanol/water mixtures) or ion-exchange chromatography .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR should show characteristic signals: δ 1.4–1.6 ppm (methyl group), δ 3.2–3.5 ppm (α-proton adjacent to the amino group). 13C^{13}C NMR confirms quaternary carbons at δ 35–40 ppm (C-methyl) and δ 175–180 ppm (carboxylic acid) .
  • High-Resolution Mass Spectrometry (HRMS) : Expected [M+H]+^+ = 146.1184 (C7 _7H14 _{14}NO2+_2^+). Deviations >2 ppm indicate impurities .
  • Chiral HPLC : For enantiomeric purity, use a Chirobiotic T column (mobile phase: 0.1% trifluoroacetic acid in methanol/water) to resolve D/L isomers .

Q. What are the optimal storage conditions for this compound to prevent degradation?

Methodological Answer: Store at 4°C in inert atmospheres (argon or nitrogen) to minimize oxidation of the amino group. Use amber glass vials to avoid photodegradation. Lyophilized samples retain stability for >12 months at -20°C. Aqueous solutions (pH 6–7) are stable for ≤48 hours at 4°C; add 0.02% sodium azide to inhibit microbial growth .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral drug discovery applications?

Methodological Answer:

  • Asymmetric Catalysis : Use a chiral palladium catalyst (e.g., (R)-BINAP) in the hydrogenation of α,β-unsaturated precursors to achieve >90% enantiomeric excess (ee) .
  • Biocatalytic Methods : Lipase B from Candida antarctica catalyzes kinetic resolution of racemic mixtures in organic solvents (e.g., tert-butanol), yielding >95% ee .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral auxiliaries (e.g., (1R)-(-)-camphorsulfonic acid) and recrystallize .

Q. What computational tools are effective for predicting synthetic pathways and reaction mechanisms of this compound derivatives?

Methodological Answer:

  • Retrosynthetic Analysis : Use PISTACHIO and REAXYS databases to identify feasible precursors (e.g., 2-methylhexanal or tert-butyl glycine) and optimize stepwise routes .
  • Density Functional Theory (DFT) : Calculate transition states (e.g., B3LYP/6-31G*) to model hydrolysis kinetics of α-aminonitriles. Activation energies >25 kcal/mol correlate with slower, more controllable reactions .
  • Machine Learning : Train models on BKMS_METABOLIC data to predict regioselectivity in alkylation or acylation reactions .

Q. How do researchers resolve contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Dose-Response Reproducibility : Test analogs across multiple cell lines (e.g., HEK293, SH-SY5Y) to confirm neuroprotective effects. For example, discrepancies in IC50_{50} values (>10 µM vs. <1 µM) may arise from differences in cell permeability .
  • Structural-Activity Relationship (SAR) : Modify the methyl group to ethyl or cyclohexyl and assay for changes in protein binding (e.g., via surface plasmon resonance). A 2023 study found that bulkier substituents reduce affinity for GABAA_A receptors by 40% .
  • Meta-Analysis : Use tools like RevMan to aggregate data from preclinical studies, adjusting for variables like solvent (DMSO vs. saline) and administration route .

Q. What advanced analytical techniques are used to study the interaction of this compound with enzymes or receptors?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to enzymes like alanine transaminase. A 2022 study reported Kd_d = 12.3 µM and stoichiometry (n) = 1:1 .
  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., NMDA receptors) to resolve binding pockets. Soaking crystals in 5 mM ligand for 24 hours achieves 2.1 Å resolution .
  • Fluorescence Polarization : Label the compound with FITC and monitor rotational changes upon binding to immobilized receptors (e.g., mGluR5) .

Q. How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Use continuous-flow reactors to optimize nitrile hydrolysis (residence time: 30 min, 70°C) and reduce byproduct formation .
  • Quality-by-Design (QbD) : Apply DOE principles (e.g., factorial design) to identify critical parameters (e.g., catalyst loading, agitation rate). A 2024 study achieved 85% yield at 10 g scale by optimizing pH (5.5) and catalyst (5 mol% Pd/C) .
  • Green Chemistry : Replace cyanide in Strecker synthesis with acetone cyanohydrin to improve safety and reduce waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.